molecular formula C10H13ClFNO2 B13385976 (S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride

(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride

Cat. No.: B13385976
M. Wt: 233.67 g/mol
InChI Key: JZQZLHARRLTFJX-UHFFFAOYSA-N
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Description

(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride is a chiral compound with significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butyric acid moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and (S)-alanine.

    Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with (S)-alanine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.

Chemical Reactions Analysis

Derivatization Reactions

The compound’s amino and carboxylic acid groups enable further functionalization:

Common Functionalization Pathways

Reaction TypeReagents/ConditionsProductsApplications
AcylationAcetic anhydride, DCM, 0°C → RTN-Acetyl derivativeEnhanced lipophilicity for drug delivery
EsterificationMenthol, DCC/DMAP, THFMenthyl ester (e.g., BHF compound)Improved transdermal absorption in antidiabetic agents
Peptide CouplingEDC/HOBt, DMFDipeptide analogsEnzyme inhibition studies

Example :
The menthyl ester derivative (BHF) exhibits significant hypoglycemic activity in diabetic mice (40 mg/kg dose reduces blood glucose by 32% vs. metformin) .

Comparative Reactivity with Structural Analogs

The fluorophenyl group’s electronic effects distinguish its reactivity from other aryl-substituted analogs:

CompoundSubstituentKey Reactivity Differences
(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride2-Fluorophenyl- Enhanced hydrogen bonding due to fluorine’s electronegativity
- π-π stacking altered by fluorine’s electron-withdrawing effect
3-Amino-4-(2,4,5-trifluorophenyl)butyrate2,4,5-Trifluorophenyl- Increased steric hindrance reduces nucleophilic substitution rates
- Higher metabolic stability in vivo
3-Amino-4-(2-furanyl)butanoic acid hydrochlorideFuran- Susceptibility to oxidative ring-opening
- Weaker hydrogen-bonding capacity

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 260°C (melting point: 260–262°C) without charring .

  • Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic but stable in anhydrous methanol or ethanol .

  • Photodegradation : Prolonged UV exposure leads to defluorination and formation of phenolic byproducts .

Industrial-Scale Optimization

  • Continuous Flow Synthesis : Reduces reaction time by 60% compared to batch processes .

  • Purification : Crystallization in isopropyl alcohol achieves >99.5% purity, critical for pharmaceutical applications .

This compound’s reactivity is pivotal for developing antidiabetic and enzyme-targeting therapeutics. Its synthetic versatility and stereochemical precision make it a valuable intermediate in asymmetric synthesis and drug discovery.

Scientific Research Applications

(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride
  • 3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride
  • 2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride

Uniqueness

(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClFNO2C_{10}H_{12}ClFNO_2, with a molecular weight of approximately 197.21 g/mol. The compound features an amino group, a carboxylic acid group, and a fluorophenyl ring, which are critical for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biological processes, including neurotransmission and cellular signaling pathways.

Potential Biological Targets

  • Neurotransmitter Receptors : The compound may influence synaptic transmission by binding to neurotransmitter receptors, which could have implications for treating neurological disorders.
  • Enzymatic Activity : It may also act on specific enzymes, altering their activity and affecting metabolic pathways.

Comparative Studies

Research has shown that compounds with similar structures often exhibit diverse biological activities. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochlorideDifferent fluorophenyl positionPotentially different biological activity
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochlorideSimilar backbone but different fluorophenyl positionVariation in receptor interaction profiles
BOC-(S)-3-Amino-4-(2-fluorophenyl)butyric acidProtected amine groupUsed primarily for solid-phase peptide synthesis
FMOC-(S)-3-Amino-4-(2-fluorophenyl)butyric acidFluorenylmethyloxycarbonyl protectionFacilitates peptide coupling reactions

Case Studies and Applications

  • Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
  • Drug Development : As an intermediate in drug synthesis, this compound's unique structure allows it to be utilized in developing more complex pharmaceutical agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride with high enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiomerically pure forms can be synthesized using Boc-protected intermediates followed by deprotection and hydrochloric acid salt formation. The Boc-protected precursor, such as (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid (CAS 486460-00-8), can be hydrolyzed under acidic conditions to yield the target compound . HPLC or chiral column chromatography is recommended for verifying enantiomeric purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to moisture. Store under inert gas (e.g., argon) at −20°C in a desiccator. Avoid exposure to glass surfaces due to reactivity with silanol groups, which may degrade the compound. Use non-reactive containers (e.g., polypropylene) for storage .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 can confirm the structure, with characteristic peaks for the fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the amino acid backbone.
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]+^+ at m/z 234.1) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Discrepancies in solubility (e.g., in water vs. DMSO) may arise from protonation states. The hydrochloride salt is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). For reproducible results, pre-equilibrate solvents with HCl vapor to maintain consistent protonation during solubility testing .

Q. What strategies optimize the yield of this compound in peptide coupling reactions?

Use coupling agents like HATU or EDCI with HOAt to minimize racemization. Maintain a pH of 8–9 (using DIEA or NMM) during activation. Monitor reaction progress via LC-MS to avoid over-activation, which can lead to side products .

Q. How does the fluorophenyl substituent influence the compound’s bioactivity in receptor-binding studies?

The 2-fluorophenyl group enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins (e.g., GPCRs or enzymes). Competitive binding assays using 19^{19}F-NMR or fluorescence polarization can quantify affinity changes when modifying the fluorophenyl moiety .

Q. What are the critical parameters for validating its stability under physiological conditions (e.g., pH 7.4)?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via:

  • HPLC : Detect hydrolyzed byproducts (e.g., free amino acid).
  • Circular Dichroism : Track changes in optical activity indicating racemization.
  • Mass Spectrometry : Identify oxidation products (e.g., hydroxylation of the fluorophenyl ring) .

Q. Methodological Notes

  • Safety : Use PPE (gloves, goggles) due to skin corrosion risks (H314). Neutralize spills with sodium bicarbonate before disposal .
  • Synthetic Scalability : Pilot-scale reactions (≥10 g) require strict temperature control (0–5°C) during HCl salt formation to prevent aggregation .

Properties

IUPAC Name

3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZLHARRLTFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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